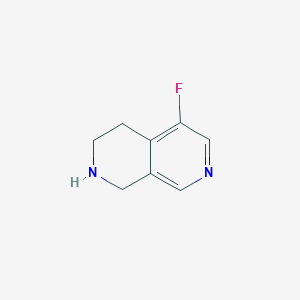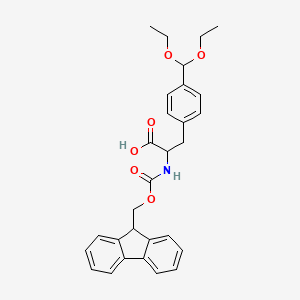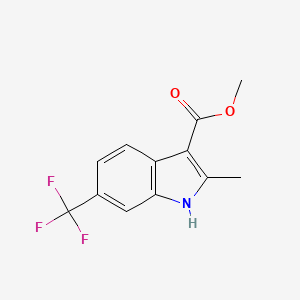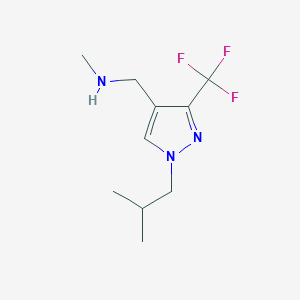
1-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine is a synthetic compound characterized by its unique chemical structure, which includes a trifluoromethyl group attached to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
N-methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance or functionality.
Wirkmechanismus
The mechanism by which 1-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid: This compound shares the pyrazole ring and trifluoromethyl group but differs in its boronic acid functionality.
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Another similar compound with a carboxylic acid group instead of the amine group.
Eigenschaften
Molekularformel |
C10H16F3N3 |
|---|---|
Molekulargewicht |
235.25 g/mol |
IUPAC-Name |
N-methyl-1-[1-(2-methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C10H16F3N3/c1-7(2)5-16-6-8(4-14-3)9(15-16)10(11,12)13/h6-7,14H,4-5H2,1-3H3 |
InChI-Schlüssel |
SFLFQFOBJQRMNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,7-Trichloropyrido[3,4-b]pyrazine](/img/structure/B13331392.png)
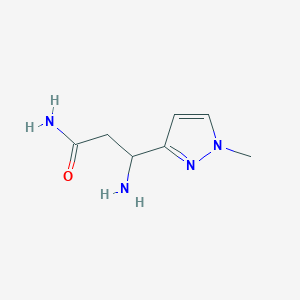
![Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B13331418.png)
![Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane](/img/structure/B13331430.png)
![[1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13331433.png)
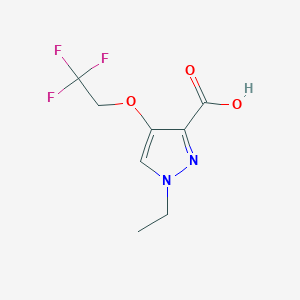
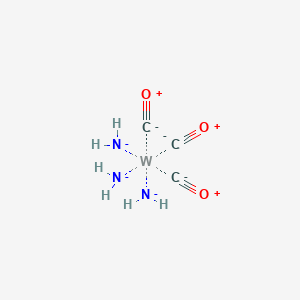
![9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13331448.png)

![3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B13331451.png)
